SODIUM DIETHYL THIOPHOSPHINATE
Description
Contextualization within the Broader Field of Organophosphorus Compounds
Organophosphorus compounds are a large and diverse class of organic molecules characterized by the presence of a phosphorus-carbon (P-C) bond. mdpi.com The electronic structure of phosphorus allows it to exist in various oxidation states and adopt multiple coordination numbers, leading to a vast array of compound classes with distinct properties and applications. mdpi.comwikipedia.org Major categories within this field include trivalent phosphorus(III) compounds like phosphines and phosphites, and pentavalent phosphorus(V) compounds such as phosphine (B1218219) oxides, phosphonic acids, and phosphate (B84403) esters. wikipedia.org
Thiophosphinates belong to the family of pentavalent organophosphorus compounds where one or more oxygen atoms are replaced by sulfur. Specifically, thiophosphinates are derivatives of phosphinic acid, R₂P(O)OH, in which the phosphoryl oxygen is substituted with a sulfur atom, giving the thiophosphinate functional group, [R₂P(S)O]⁻. This substitution of oxygen with sulfur significantly modifies the electronic properties, bond lengths, and reactivity of the molecule, distinguishing it from its oxo-analogues. Sodium diethyl thiophosphinate, with the formula (C₂H₅)₂P(S)ONa, is a salt of diethylthiophosphinic acid and represents a specific member of this subclass, where the organic R-groups are both ethyl moieties.
Significance of Thiophosphinate Ligands and Their Anionic Forms in Chemical Research
The anionic form of thiophosphinates, [R₂P(S)O]⁻, is a highly versatile ligand in coordination and organometallic chemistry. researchgate.net The significance of these ligands stems from their hybrid hard-soft donor characteristics. The oxygen atom acts as a "hard" donor, preferring to coordinate to hard metal ions, while the sulfur atom is a "soft" donor, showing a preference for soft metal ions. This ambidentate nature allows thiophosphinate anions to act as flexible building blocks in the construction of complex molecular architectures.
They can coordinate to metal centers in several ways:
As a monodentate ligand through either the oxygen or the sulfur atom.
As a bidentate chelating ligand, forming a four-membered ring with a single metal center.
As a bidentate bridging ligand, linking two or more metal centers.
This versatility enables the formation of a wide range of structures, from simple mononuclear complexes to intricate polynuclear clusters and supramolecular assemblies. researchgate.netrsc.org The specific organic groups attached to the phosphorus atom (e.g., ethyl groups in diethyl thiophosphinate) allow for the fine-tuning of steric and electronic properties of the ligand, influencing the geometry, stability, and reactivity of the resulting metal complexes. acs.org Research has shown their utility in creating lanthanide complexes with specific photophysical properties and in the synthesis of yttrium thiophosphinate complexes. acs.orgrsc.org The anionic nature and coordination flexibility of thiophosphinates make them valuable in fields such as solvent extraction for metal separation and as precursors for advanced materials. mdpi.com
Historical Development and Emerging Research Directions in this compound Chemistry
The systematic study of organophosphorus compounds dates back to the 19th century, with significant contributions from chemists like Michaelis and Arbuzov who developed key synthetic reactions, such as the Michaelis-Arbuzov reaction, which remains fundamental for creating P-C bonds. scielo.brtandfonline.com The synthesis of thiophosphorus compounds, including thiophosphinates, evolved from this foundation, often involving the thionation of a P(V) oxide precursor (e.g., using Lawesson's reagent) or nucleophilic substitution reactions. scielo.brresearchgate.net Early synthetic work focused on establishing fundamental reaction pathways and characterizing these new classes of compounds. researchgate.netresearchgate.net
Emerging research on this compound and related structures has moved towards more specialized applications. One area of development is its use as a precursor in more complex organic syntheses. For instance, S-alkyl esters of diethylthiophosphinic acid have been studied as reagents for the synthesis of dithioacetals, offering an alternative to the use of highly toxic mercaptans. researchtrends.netresearchgate.netresearchgate.net This highlights the role of the thiophosphinate moiety as a reactive intermediate that can be strategically employed in organic transformations.
Another significant research direction is in materials science and coordination chemistry. The ability of the diethyl thiophosphinate anion to form stable complexes with a variety of metals is being explored for creating novel materials. rsc.org For example, studies on yttrium complexes have demonstrated the formation and disproportionation of thiophosphinate ligands, providing insights into the mechanisms of constructing P-S bonds in a controlled manner around a metal center. rsc.org These fundamental studies are crucial for the rational design of single-source precursors for metal sulfide (B99878) nanomaterials, where the thiophosphinate can provide both the metal-coordinating function and the sulfur source in one molecule.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;diethyl-sulfanylidene-sulfido-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11PS2.Na/c1-3-5(6,7)4-2;/h3-4H2,1-2H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHRGQUGDYHYNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=S)(CC)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaPS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Sodium Diethyl Thiophosphinate and Analogues
Strategies for the Preparation of Sodium Diethyl Thiophosphinate
The preparation of this compound can be achieved through several synthetic routes, each with its own advantages and limitations. These methods include salt metathesis, reactions involving phosphorus sulfides, and novel coupling reactions for the formation of the phosphorus-sulfur (P-S) bond.
Salt metathesis, or double displacement, represents a straightforward and common method for the synthesis of this compound. This approach typically involves the reaction of a diethyl thiophosphinic acid with a sodium base. The general reaction is as follows:
(C₂H₅)₂P(S)OH + NaOH → (C₂H₅)₂P(S)ONa + H₂O
Alternatively, other sodium salts can be used, such as sodium carbonate or sodium bicarbonate, which would produce carbon dioxide and water as byproducts. The choice of base and solvent system is critical to ensure high yield and purity of the final product. The diethyl thiophosphinic acid precursor can be synthesized through various methods, including the hydrolysis of the corresponding acid chloride or the oxidation of a secondary phosphine (B1218219) sulfide (B99878).
A fundamental approach to constructing the thiophosphinate moiety involves the use of phosphorus sulfides, most commonly phosphorus pentasulfide (P₄S₁₀). While direct reaction with ethylating agents and a sodium source can be complex, a more common strategy involves the synthesis of an intermediate that is subsequently converted to the sodium salt.
One potential pathway involves the reaction of phosphorus pentasulfide with an ethyl Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis and subsequent neutralization with a sodium base. The reaction with the Grignard reagent can lead to a mixture of products, and careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired diethyl-substituted species.
Another related approach is the synthesis of O,O-diethyl dithiophosphoric acid from the reaction of phosphorus pentasulfide with ethanol (B145695). wikipedia.org This intermediate can then be further manipulated to yield the desired thiophosphinate.
Table 1: Synthesis of O,O-diethyl dithiophosphoric acid
| Reactants | Conditions | Product | Reference |
| Phosphorus pentasulfide, Ethanol | - | O,O-diethyl dithiophosphoric acid | wikipedia.org |
This dithiophosphoric acid can then undergo further reactions, such as controlled oxidation and alkylation, followed by hydrolysis and neutralization to form this compound.
Recent advancements in organophosphorus chemistry have led to the development of novel coupling reactions for the formation of the P-S bond, which are applicable to the synthesis of thiophosphinates. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. While not specifically detailed for this compound, these general methods can be adapted.
One such strategy involves the coupling of a diethylphosphinic acid precursor with a sulfur source. For instance, the reaction of a secondary phosphine oxide with elemental sulfur in the presence of a base can yield the corresponding thiophosphinic acid, which can then be converted to its sodium salt.
Another approach is the Stec reaction, which involves the reaction of phosphorus amides with carbon disulfide. organic-chemistry.org This method has been highlighted as a superior route for the synthesis of thiophosphinic acids, often providing high yields and purity without the need for chromatographic purification. organic-chemistry.org
Precursor Chemistry and Intermediate Generation
The synthesis of this compound is heavily reliant on the availability and purity of key precursors and intermediates. A crucial intermediate is O,O-diethyl thiophosphoryl chloride ((C₂H₅O)₂P(S)Cl). This compound can be synthesized by the reaction of O,O-diethyl dithiophosphate (B1263838) with chlorine gas at low temperatures. patsnap.com The crude product is then heated to ensure the complete reaction of any residual dithiophosphate. patsnap.com
Table 2: Synthesis of O,O-diethyl thiophosphoryl chloride
| Precursor | Reagent | Conditions | Product | Reference |
| O,O-diethyl dithiophosphate | Chlorine gas | Low temperature, followed by heating | O,O-diethyl thiophosphoryl chloride | patsnap.com |
Another important precursor is diethylphosphinic acid. A method for preparing diethylphosphinic acid and its salts that avoids monoethylphosphinic acid impurities has been developed. google.com This involves the reaction of ethylene (B1197577) with a source of hypophosphorous acid in the presence of a free radical initiator. google.com The resulting pure diethylphosphinic acid can then be thionated to produce diethyl thiophosphinic acid.
Stereoselective Synthesis of P-Chiral Thiophosphinate Derivatives
The phosphorus atom in a thiophosphinate can be a stereocenter if the two organic substituents are different. In the case of diethyl thiophosphinate, the phosphorus is not chiral. However, the methodologies developed for the synthesis of P-chiral thiophosphinates are highly relevant for the synthesis of analogues of this compound where the ethyl groups are replaced by different substituents.
The synthesis of enantiomerically pure P-stereogenic compounds is a significant challenge and an area of active research. One successful strategy involves the use of phosphine-boranes as intermediates. nih.gov These intermediates allow for the stereospecific introduction of substituents at the phosphorus center.
Another powerful method is the use of chiral auxiliaries. For instance, a chiral alcohol can be reacted with a dichlorophosphine to generate a diastereomeric mixture of phosphonites, which can be separated and then further reacted to produce the desired P-chiral thiophosphinate.
Catalytic enantioselective methods are also emerging as a powerful tool for the synthesis of P-chiral compounds. chemrxiv.org These methods often employ a chiral catalyst to control the stereochemical outcome of the reaction, offering a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. While specific applications to diethyl thiophosphinate analogues are not extensively detailed, the general principles of asymmetric catalysis can be applied to their synthesis. chemrxiv.org
Diastereoselective Transformations in Thiophosphinate Synthesis
The creation of thiophosphinates with a chiral phosphorus center is a key objective in various fields, including asymmetric catalysis and the development of novel therapeutic agents. Diastereoselective transformations are crucial for controlling the three-dimensional arrangement of atoms at the phosphorus center, leading to the desired stereoisomer. Key strategies in this area involve the use of chiral auxiliaries and the stereospecific conversion of P-chiral precursors.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a reactant to guide the stereochemical outcome of a reaction. In the synthesis of chiral thiophosphinates, auxiliaries can be attached to the phosphorus atom to direct the diastereoselective addition of substituents. For instance, the use of chiral auxiliaries derived from naturally occurring molecules has proven effective in achieving high levels of stereocontrol. The diastereomeric products can then be separated, and the chiral auxiliary removed to yield the enantiomerically enriched thiophosphinate. Methodologies employing chiral auxiliaries such as pseudoephenamine have demonstrated the ability to achieve high diastereomeric ratios, often exceeding 98:2. harvard.edu
Another powerful approach is the stereospecific transformation of P-stereogenic secondary phosphine oxides (SPOs). In this method, enantiomerically pure SPOs are prepared and then converted to the corresponding thiophosphinates. This conversion has been shown to proceed with a high degree of stereospecificity. For example, the reaction of an enantiopure SPO with a sulfur-transfer reagent can yield the corresponding thiophosphinate with retention or inversion of configuration at the phosphorus center, depending on the reaction mechanism. This strategy allows for the synthesis of thiophosphinates with high enantiomeric excess (ee), often greater than 98%. acs.org The addition of sulfur to P-stereogenic SPOs can be highly diastereoselective, with reported diastereomeric ratios as high as 97.5:2.5. acs.org
The Stec reaction, which involves the reaction of phosphoramidate (B1195095) anions with carbonyl electrophiles, is another important method for the stereospecific synthesis of P-chiral compounds and their analogues. rsc.org This reaction has been instrumental in the preparation of diastereomerically pure P-chiral cyclic nucleotide analogues, demonstrating its utility in creating phosphorus stereocenters with high fidelity. rsc.org
Table 1: Examples of Diastereoselective Transformations in the Synthesis of P-Chiral Phosphorus Compounds
| Methodology | Chiral Source/Precursor | Key Reagents | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Chiral Auxiliary | Pseudoephenamine | Alkyl Halides | 98:2 to 99:1 d.r. | harvard.edu |
| Stereospecific Transformation | P-Stereogenic Secondary Phosphine Oxide | Formaldehyde/Benzaldehyde | 97.5:2.5 d.r. | acs.org |
| Enantioseparation & Transformation | Racemic Secondary Phosphine Oxide | TADDOL derivatives | >98% e.e. | acs.org |
| Stereospecific Nucleophilic Substitution | Optically Pure H-Phosphinates | Organolithium Reagents | up to 97% e.e. | acs.org |
Green Chemistry Approaches in Thiophosphinate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact and enhance safety. For thiophosphinates, this has led to the development of cleaner, more efficient, and sustainable synthetic routes.
A significant advancement in the green synthesis of thiophosphinates is the use of water as a reaction solvent. researchgate.net Water is an abundant, non-toxic, and non-flammable solvent, making it an environmentally friendly alternative to volatile organic compounds. Metal-free cross-coupling reactions of H-phosphine oxides with N-(aryl/alkylthio)succinimides have been successfully carried out in water, providing thiophosphinates in moderate to excellent yields. researchgate.net Another aqueous-based method involves the cross-dehydrogenative coupling of thiols and P(O)-H compounds using a recyclable decavanadate (B1236424) anion catalyst at room temperature, with product yields reaching up to 95%. researchgate.net
Solvent-free synthesis is another cornerstone of green chemistry that has been successfully applied to thiophosphinate production. These reactions, conducted in the absence of a solvent, reduce waste and can lead to shorter reaction times and simpler purification procedures. A notable example is the catalyst- and oxidant-free coupling of disulfides with H-phosphine oxides, which offers high efficiency and operational simplicity. researchgate.net
The development of recyclable catalysts is a further key aspect of green thiophosphinate synthesis. The use of catalysts that can be easily separated from the reaction mixture and reused multiple times significantly reduces waste and cost. Magnetic nanoparticles have emerged as effective catalyst supports, allowing for easy recovery using an external magnet. mdpi.com For instance, a CuFe₂O₄/ZrO₂ nanocatalyst has been used in the synthesis of phosphine derivatives and has been shown to be recyclable for up to five cycles without a significant loss of efficiency. Furthermore, the decavanadate catalyst used in aqueous synthesis can be recycled at least six times without a significant drop in yield. researchgate.net
These green methodologies often operate under mild reaction conditions, such as ambient temperature and pressure, which reduces energy consumption. The move away from harsh reagents and the adoption of more benign alternatives are central to making the synthesis of this compound and its analogues more sustainable.
Table 2: Overview of Green Chemistry Approaches for Thiophosphinate Synthesis
| Green Chemistry Approach | Key Features | Example Reaction | Yields | Catalyst Recyclability | Reference |
| Synthesis in Water | Environmentally benign solvent, reduced toxicity | Metal-free cross-coupling of H-phosphine oxides with N-(aryl/alkylthio)succinimides | Moderate to Excellent | Not applicable | researchgate.net |
| Recyclable catalyst, room temperature | Cross-dehydrogenative coupling of thiols and P(O)-H compounds with decavanadate catalyst | Up to 95% | At least 6 times | researchgate.net | |
| Solvent-Free Synthesis | Reduced waste, operational simplicity | Catalyst- and oxidant-free coupling of disulfides with H-phosphine oxides | Moderate to Good | Not applicable | researchgate.net |
| Recyclable Catalysis | Waste reduction, cost-effective | Synthesis of phosphine derivatives using CuFe₂O₄/ZrO₂ nanocatalyst | Up to 92% | Up to 5 times | Not applicable |
| Aqueous conditions, room temperature | Cross-dehydrogenative coupling with decavanadate catalyst | Up to 95% | At least 6 times | researchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of phosphorus-containing compounds in solution. The presence of the spin-active ³¹P nucleus, along with ¹H and ¹³C nuclei, allows for a comprehensive assignment of the molecular framework and connectivity. jeol.comwikipedia.org
Phosphorus-31 NMR Spectroscopy: Chemical Shifts and Coupling Constants
³¹P NMR spectroscopy provides direct information about the chemical environment of the phosphorus atom. huji.ac.il For sodium diethyl thiophosphinate, the phosphorus atom is in a pentavalent, tetracoordinate environment, bonded to two carbon atoms, one oxygen atom, and one sulfur atom. The ³¹P nucleus exhibits a characteristic chemical shift (δ) that is sensitive to the nature of these substituents.
The chemical shift for thiophosphinates, R₂P(S)O⁻, typically appears in a distinct region of the ³¹P NMR spectrum. While specific experimental data for this compound is not widely published, the chemical shift is expected to be significantly downfield from the 85% H₃PO₄ standard, generally falling within the +70 to +110 ppm range, which is characteristic for compounds containing the P=S (thioxo) moiety.
In proton-coupled ³¹P NMR spectra, the signal would be split by the adjacent methylene (B1212753) protons of the two ethyl groups. This coupling provides valuable structural confirmation. The expected splitting pattern would be a quintet of quintets or a more complex multiplet due to coupling with both sets of methylene protons. The two-bond coupling constant, ²J(P,H), between the phosphorus and the methylene protons is typically in the range of 5 to 20 Hz. huji.ac.il
Table 1: Predicted ³¹P NMR Spectroscopic Data for this compound
| Parameter | Predicted Value/Range | Comments |
|---|---|---|
| Chemical Shift (δ) | +70 to +110 ppm | Relative to 85% H₃PO₄. Characteristic for the thiophosphinate group. |
Proton and Carbon-13 NMR Spectroscopy for Ligand Characterization
¹H and ¹³C NMR spectra provide detailed information about the organic (diethyl) portion of the molecule and its connectivity to the phosphorus atom. jeol.com
In the ¹H NMR spectrum, the ethyl groups are expected to show two distinct signals: a multiplet for the methylene protons (-CH₂) and a triplet for the terminal methyl protons (-CH₃). The methylene proton signal is more complex than a simple quartet due to heteronuclear coupling to the ³¹P nucleus. This results in a doublet of quartets. The three-bond coupling between the methylene and methyl protons, ³J(H,H), is typically around 7 Hz. The two-bond coupling to phosphorus, ²J(P,H), further splits this signal. The methyl proton signal appears as a doublet of triplets due to a smaller three-bond coupling to the phosphorus nucleus, ³J(P,H).
In the ¹³C NMR spectrum, two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons are expected. Both signals will be split into doublets due to coupling with the ³¹P nucleus. The one-bond coupling, ¹J(P,C), for the methylene carbon directly attached to the phosphorus is significantly larger than the two-bond coupling, ²J(P,C), for the methyl carbon. One-bond ¹³C-³¹P coupling constants in similar organophosphorus compounds can be substantial, often exceeding 50 Hz, while two-bond couplings are considerably smaller. jeol.comwikipedia.org
Table 2: Predicted ¹H and ¹³C NMR Data for the Diethyl Ligand
| Nucleus | Group | Predicted Chemical Shift (δ) | Predicted Splitting Pattern | Coupling Constants (J) |
|---|---|---|---|---|
| ¹H | -CH₂- | ~1.5 - 2.5 ppm | Doublet of Quartets | ²J(P,H): ~10-15 Hz; ³J(H,H): ~7 Hz |
| ¹H | -CH₃- | ~0.8 - 1.5 ppm | Doublet of Triplets | ³J(P,H): ~15-20 Hz; ³J(H,H): ~7 Hz |
| ¹³C | -CH₂- | ~20 - 30 ppm | Doublet | ¹J(P,C): ~50-70 Hz |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides an unambiguous determination of the atomic arrangement within a single crystal, revealing precise bond lengths, bond angles, and details of the crystal lattice. wikipedia.orgnih.gov While a crystal structure for this compound is not publicly available, the structure of the closely related compound, sodium diethyldithiophosphinate dihydrate, offers a robust model for its likely solid-state characteristics. nih.gov
Crystal Packing and Intermolecular Interactions
In the solid state, ionic compounds like this compound arrange into a stable crystal lattice driven by a combination of strong electrostatic forces and weaker intermolecular interactions. rsc.org The primary interaction is the ionic bond between the sodium cations (Na⁺) and the diethyl thiophosphinate anions [(C₂H₅)₂PSO]⁻.
Coordination Environment of Sodium and Ligand Conformation
The sodium ion's coordination environment is a key feature of the crystal structure. Sodium ions typically exhibit coordination numbers ranging from four to eight, with six (octahedral geometry) being very common. nih.govactachemscand.org In this compound, the sodium ion is expected to be coordinated by the oxygen and/or sulfur atoms of the thiophosphinate anion. The anion could act as a monodentate ligand (coordinating through only the oxygen) or a bidentate ligand (coordinating through both oxygen and sulfur).
In the analog structure of sodium diethyldithiophosphinate dihydrate, the sodium ion is in a distorted octahedral environment, coordinated by sulfur atoms from the ligand and oxygen atoms from water molecules. nih.gov A similar arrangement can be predicted for this compound, where the Na⁺ ion would be surrounded by a combination of oxygen and/or sulfur atoms from neighboring anions and oxygen atoms from any co-crystallized water molecules. These coordinated units would then link together to form an extended polymeric or layered structure. mdpi.com The conformation of the diethyl ligand itself is determined by rotations around the P-C and C-C bonds to minimize steric hindrance within the packed crystal lattice.
Table 3: Predicted Crystallographic and Structural Parameters
| Parameter | Predicted Feature | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Common for simple organic salts. |
| Key Intermolecular Forces | Ionic Na⁺···⁻[OPS] bonds, Hydrogen bonds (if hydrated), van der Waals forces. | Fundamental principles of crystal engineering. rsc.org |
| Sodium Coordination Number | 6 (likely) | Common for Na⁺; observed in analogous structures. nih.gov |
| Sodium Coordination Geometry | Distorted Octahedral | Common for 6-coordinate Na⁺. nih.gov |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. nih.gov Each functional group has characteristic absorption or scattering frequencies, providing a molecular "fingerprint."
For this compound, the most diagnostic vibrations are associated with the [PSO]⁻ core. The P=S (thioxo) stretching vibration is expected to give a strong band in the IR and/or Raman spectrum, typically in the 550-750 cm⁻¹ region. The exact position depends on the electronic and mass effects of the substituents on the phosphorus atom. The P-O stretch, associated with the phosphinate P-O⁻ bond, would appear as a strong band at higher wavenumbers, generally in the 1000-1150 cm⁻¹ range. The P-C (phosphorus-carbon) stretches would be found in the 650-800 cm⁻¹ region. Additionally, the spectra would contain numerous bands corresponding to the vibrations of the ethyl groups, such as C-H stretching (2850-3000 cm⁻¹), C-H bending (1380-1460 cm⁻¹), and C-C stretching (around 900-1050 cm⁻¹). Comparing IR and Raman spectra can be useful, as some modes that are weak in IR may be strong in Raman, and vice versa. nih.gov
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretching | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C-H Bending | 1380 - 1460 | Medium | Medium |
| P-O Stretching | 1000 - 1150 | Strong | Weak |
| P-C Stretching | 650 - 800 | Medium | Medium |
Mass Spectrometry Techniques in Characterization of Thiophosphinates
Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation and characterization of thiophosphinates, including this compound. This method provides detailed information about the molecular weight and elemental composition of a compound and its fragments, which is essential for confirming its identity and structure. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with soft ionization methods like Electrospray Ionization (ESI), are widely employed for the analysis of organophosphorus compounds. nih.govcromlab-instruments.es
For ionic and polar compounds like this compound, ESI-MS is an especially powerful tool. nih.gov This technique allows the transfer of ions from a solution into the gas phase, making them amenable to mass analysis. uni-goettingen.de Analysis of this compound would typically be performed in negative ion mode (ESI-) to detect the diethyl thiophosphinate anion, [(C₂H₅)₂PSO]⁻. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments. mdpi.com
The characterization of thiophosphinates by mass spectrometry involves analyzing the fragmentation patterns generated during tandem mass spectrometry (MS/MS) experiments. In these experiments, the precursor ion (the diethyl thiophosphinate anion in this case) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint for the molecule.
The fragmentation of organophosphorus compounds is often complex, involving simple bond cleavages and rearrangements. oup.com For the diethyl thiophosphinate anion, the fragmentation is expected to occur at the P-C and P-O bonds. Based on the fragmentation behavior of structurally similar organophosphorus compounds, such as dialkyl thiophosphates, several key fragmentation pathways can be anticipated. nih.gov These pathways often involve the loss of the ethyl groups as ethene (C₂H₄) or ethane (B1197151) (C₂H₆), and rearrangements involving hydrogen migration. mdpi.comoup.com
A plausible fragmentation pathway for the diethyl thiophosphinate anion, [(C₂H₅)₂PSO]⁻, with a monoisotopic mass of 153.0301 m/z, is detailed below. The primary fragmentation would likely involve the sequential loss of ethene molecules from the ethyl groups, a common fragmentation route for ethylated compounds.
Table 1: Postulated MS/MS Fragmentation Data for Diethyl Thiophosphinate Anion
The study of these fragmentation pathways is crucial for the unambiguous identification of thiophosphinates in various matrices. While the specific experimental mass spectrum for this compound is not detailed here, the analysis of related organophosphorus compounds provides a robust framework for its characterization. mdpi.comnih.gov The use of high-resolution instruments allows for the differentiation of isomers and the confirmation of elemental formulas for each fragment, solidifying the structural assignment. mdpi.com
Table of Compounds Mentioned
Coordination Chemistry and Metal Ion Complexation
Ligand Design and Denticity of Diethyl Thiophosphinate
The diethyl thiophosphinate anion is an ambidentate ligand, containing two potential donor atoms with different electronic properties: a "soft" sulfur atom and a "hard" oxygen atom. This dual nature allows for diverse coordination behaviors.
Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. The diethyl thiophosphinate ligand can exhibit different denticities depending on the nature of the metal ion and the reaction conditions:
Monodentate: It can coordinate to a metal center through either the sulfur atom (thiophilic or "soft" metals) or the oxygen atom (oxophilic or "hard" metals).
Bidentate: It can act as a chelating ligand, forming a stable four-membered ring by coordinating simultaneously through both the sulfur and oxygen atoms. This is a common coordination mode, particularly with transition metals that have an intermediate hard/soft character.
Bridging: The ligand can also bridge two metal centers, with one atom (e.g., sulfur) coordinating to one metal and the other atom (oxygen) to a second metal.
The specific coordination mode adopted is often explained by the Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions (e.g., Al³⁺, Ti⁴⁺) preferentially bind to the hard oxygen donor, while soft metal ions (e.g., Ag⁺, Hg²⁺, Pd²⁺) favor the soft sulfur donor. Metal ions of intermediate character (e.g., Zn²⁺, Ni²⁺, Cu²⁺) are often capable of forming chelate structures involving both donor atoms.
Complex Formation with Transition and Main Group Metals
Diethyl thiophosphinate readily forms stable complexes with a variety of d-block transition metals and p-block main group metals. The synthesis of these complexes typically involves the reaction of a soluble metal salt with sodium diethyl thiophosphinate in a suitable solvent. mdpi.comnih.gov The resulting complexes are often crystalline solids. mdpi.com
Examples of transition metal complexes include those with nickel(II), palladium(II), zinc(II), and cadmium(II). Main group metal complexes, such as those with tin(IV) and lead(II), have also been synthesized and studied. The geometry of these complexes is dependent on the coordination number of the metal and the stoichiometry of the complex, ranging from tetrahedral and square planar for four-coordinate metals to octahedral for six-coordinate species. redalyc.org
The stoichiometry of metal-thiophosphinate complexes, representing the metal-to-ligand ratio, is commonly 1:1, 1:2, or 1:3. electrochemsci.org The stability of these complexes in solution is quantified by their stability constants (or formation constants). scispace.com A high stability constant value indicates a strong interaction between the metal ion and the ligand, signifying the formation of a thermodynamically stable complex. scispace.com
M²⁺ + L⁻ ⇌ ML⁺ (Stepwise constant K₁)
ML⁺ + L⁻ ⇌ ML₂ (Stepwise constant K₂)
While extensive data exists for many ligand systems, specific, experimentally determined stability constants for diethyl thiophosphinate are not widely tabulated in readily available literature. However, the principles of their determination are well-established, often involving techniques like potentiometric or spectrophotometric titration. electrochemsci.orgcore.ac.uk The table below illustrates the concept and typical representation of such data.
| Metal Ion | Stoichiometry (M:L) | Log K₁ | Log K₂ | Log β₂ |
|---|---|---|---|---|
| Ni²⁺ | 1:2 | - | - | - |
| Zn²⁺ | 1:2 | - | - | - |
| Pb²⁺ | 1:2 | - | - | - |
Note: This table illustrates the format for stability constant data. Specific experimental values for diethyl thiophosphinate are not provided in the cited sources.
The formation of metal-diethyl thiophosphinate complexes can be readily identified and characterized by spectroscopic methods, primarily Infrared (IR) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
³¹P NMR Spectroscopy: The phosphorus-31 nucleus is an excellent probe for studying coordination. The chemical shift (δ) of the ³¹P nucleus in the free diethyl thiophosphinate ligand changes upon complexation with a metal ion. This change, known as the coordination shift (Δδ = δcomplex - δligand), provides direct evidence of a metal-phosphorus interaction or a change in the electronic environment of the phosphorus atom due to coordination through the S and/or O atoms. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify which donor atoms are involved in the coordination. The P-S and P-O bonds have characteristic stretching frequencies (ν). When the ligand coordinates to a metal through the sulfur atom, the ν(P-S) band shifts to a lower frequency (wavenumber) due to the weakening of the bond. Similarly, coordination via the oxygen atom results in a decrease in the ν(P-O) frequency. Bidentate chelation affects both frequencies. researchgate.net
| Spectroscopic Technique | Observed Parameter | Effect of Coordination |
|---|---|---|
| ³¹P NMR | Chemical Shift (δ) | Significant coordination shift (Δδ) observed. |
| IR Spectroscopy | Stretching Frequency ν(P-S) | Shifts to lower wavenumber upon M-S bond formation. |
| IR Spectroscopy | Stretching Frequency ν(P-O) | Shifts to lower wavenumber upon M-O bond formation. |
Mechanistic Insights into Metal-Thiophosphinate Interactions
Understanding the mechanisms of interaction is crucial for applications such as mineral processing and catalysis. These interactions can occur both in solution and at solid-liquid interfaces.
In the context of surface science, particularly in mineral flotation where thiophosphinates act as collectors, the ligand attaches to the mineral surface through adsorption. The primary mechanism is chemisorption , which involves the formation of a chemical bond between the ligand and the metal ions on the surface of the mineral. mdpi.com
For a metal sulfide (B99878) mineral (e.g., ZnS or PbS), the diethyl thiophosphinate anion can adsorb onto the surface by forming coordinate bonds with the zinc or lead ions. This process is driven by the strong affinity of the soft sulfur atom of the ligand for the soft metal ions of the sulfide mineral. The oxygen atom may also participate, leading to a stable, chelate-like attachment to the surface. This chemical bonding is stronger and more specific than physisorption (which relies on weaker van der Waals forces) and is responsible for rendering the mineral surface hydrophobic, allowing it to attach to air bubbles and float. mdpi.comdntb.gov.ua
The diethyl thiophosphinate ligand is generally considered redox-inert under typical coordination conditions; the phosphorus atom is in its stable +5 oxidation state. Therefore, the formation of its metal complexes is predominantly a Lewis acid-base interaction, where the ligand donates electron pairs to the metal ion.
The redox potential of the metal plays an indirect but important role. The oxidation state of a metal ion influences its character as a Lewis acid (its hardness or softness). For example, Cu(I) is a softer acid than Cu(II). According to HSAB theory, the softer Cu(I) would show a stronger preference for the soft sulfur donor of the thiophosphinate ligand, while the harder Cu(II) would have a relatively stronger interaction with the hard oxygen donor.
In systems involving metals with accessible redox states, such as copper, the coordination process itself does not typically involve a redox reaction of the thiophosphinate ligand. However, the stability and structure of the resulting complex are highly dependent on the initial oxidation state of the metal. nih.govmonash.edu Any redox behavior observed in these systems is generally centered on the metal ion rather than the ligand. monash.edu
Supramolecular Assembly and Extended Network Formation in Solid State
The solid-state structure of this compound, particularly as its dihydrate, reveals a complex and elegant supramolecular architecture. The arrangement of the diethyl thiophosphinate anions, sodium cations, and water molecules of crystallization is governed by a network of coordination bonds and hydrogen-bonding interactions, leading to the formation of an extended two-dimensional network.
At the core of the structure is the sodium ion, which exhibits a distorted octahedral coordination environment. This coordination sphere is comprised of oxygen atoms from four different water molecules and two sulfur atoms from two distinct diethyl thiophosphinate ligands. This coordination links the constituent ions and molecules into a stable, repeating arrangement.
The supramolecular assembly is further extended through an intricate network of hydrogen bonds. Each sulfur atom of the thiophosphinate ligand acts as a hydrogen bond acceptor, forming connections with two water molecules. These hydrogen-bonding interactions are crucial in linking the primary coordination polyhedra, resulting in the formation of an extended network that propagates in the ab plane of the crystal lattice. Successive layers of this network are then separated by the sodium cations. nih.gov A similar pattern of hydrogen bonding, where water molecules bridge anions, is observed in related structures, highlighting a common motif in the crystal engineering of such compounds. nih.gov
Table 1: Coordination Environment of the Sodium Ion
| Central Ion | Coordinating Atoms | Coordination Number | Geometry |
| Na⁺ | 4 x O (from H₂O), 2 x S (from Et₂PS₂⁻) | 6 | Distorted Octahedral |
Table 2: Key Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |
| Hydrogen Bonding | Water (H) | Sulfur (S) | Formation of an extended 2D network in the ab plane |
| Ion-Dipole | Na⁺ | Water (O) | Stabilization of the primary coordination sphere |
| Ionic | Na⁺ | Diethyl thiophosphinate (S) | Primary linkage between cations and anions |
Chemical Reactivity and Mechanistic Investigations
Hydrolysis and Degradation Pathways of Diethyl Thiophosphinates
The stability of diethyl thiophosphinates in aqueous environments is a critical aspect of their chemical profile. Hydrolysis, the cleavage of chemical bonds by the addition of water, represents a primary degradation pathway.
The rate of hydrolysis and degradation of organophosphorus compounds, including thiophosphinates, is significantly influenced by pH and temperature. Generally, stability decreases as temperature increases. For instance, studies on the related compound N,N',N"-triethylenethiophosphoramide (thiotepa) have shown it to be more stable at 22°C than at 37°C. After a two-hour incubation at the higher temperature, thiotepa (B1682881) concentrations dropped by 40% at pH 5.0, but only by 10% at the more neutral pH of 6 or 7. This suggests that diethyl thiophosphinates are likely to exhibit greater stability under neutral to slightly alkaline conditions and at lower temperatures. The degradation of thiamine (B1217682) has also been shown to be affected by both temperature and concentration, with greater degradation occurring at higher temperatures.
The stability of thio-arsenicals, another group of related compounds, also demonstrates a strong pH dependence. Conversion from the oxide to the sulfide (B99878) form is minimal above pH 8 but is observed at every pH level of 7 and below. This indicates that acidic conditions can significantly promote the degradation of these types of compounds. While direct data for sodium diethyl thiophosphinate is limited, the general trend for similar organosulfur compounds suggests that both acidic and highly alkaline conditions, as well as elevated temperatures, will likely accelerate its decomposition.
| Compound | Condition | Observation | Reference |
|---|---|---|---|
| N,N',N"-triethylenethiophosphoramide | pH 5.0, 37°C, 2 hr | 40% decrease in concentration | |
| N,N',N"-triethylenethiophosphoramide | pH 6 or 7, 37°C, 2 hr | 10% decrease in concentration | |
| Thio-arsenicals | pH > 8 | Minimal conversion to sulfide form | |
| Thio-arsenicals | pH ≤ 7 | Observed conversion to sulfide form |
Kinetic studies provide quantitative insights into the rates and mechanisms of decomposition reactions. For organophosphorus compounds, decomposition often follows pseudo-first-order kinetics. The rate of these reactions can be influenced by the surrounding medium, such as the presence of surfactants or the dielectric constant of the solvent.
In the study of the photocatalytic decomposition of diethyl phosphoramidate (B1195095) (DEPA), the reaction rate was found to follow the Arrhenius equation, with activation energies of 29.5±1.0 and 24.3±3.1 kJ/mol for two different TiO2 catalysts. This indicates a clear temperature dependence on the rate of decomposition. The decomposition of dithiocarbamates is also known to be accelerated by acidic conditions.
| Compound | Catalyst | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Diethyl phosphoramidate (DEPA) | Hombikat UV 100 TiO2 | 29.5 ± 1.0 | |
| Diethyl phosphoramidate (DEPA) | Degussa P25 TiO2 | 24.3 ± 3.1 |
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus atom in diethyl thiophosphinate is electrophilic and thus susceptible to attack by nucleophiles. These reactions are fundamental to its chemical transformations.
Nucleophilic substitution at a tetracoordinate phosphorus center can proceed through two primary mechanisms: a concerted, single-step process (associative, SN2-like) or a stepwise process involving a pentacoordinate intermediate (dissociative). In the associative pathway, the nucleophile attacks the phosphorus center, forming a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the phosphorus. In the dissociative mechanism, a trigonal bipyramidal pentacoordinate intermediate is formed, which then breaks down to give the final products.
The specific pathway taken can depend on the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. For some thiophosphoryl compounds, a change in mechanism from a concerted to a stepwise process has been observed as the basicity of the nucleophile increases.
The solvent in which a reaction is conducted can have a profound effect on its rate and mechanism by differentially solvating the reactants and the transition state. For reactions involving charged species, polar solvents are generally favored. However, the nature of the polar solvent (protic vs. aprotic) can be crucial.
For example, the alkaline hydrolysis of bis(p-nitrophenyl) phosphate (B84403) shows a complex dependence on the composition of aqueous mixtures with organic cosolvents like DMSO, dioxane, and acetonitrile. In these cases, the reaction rate initially decreases with increasing organic cosolvent content and then increases sharply. In another study, the hydrolysis of dineopentyl phosphate was found to be dramatically accelerated in the non-polar aprotic solvents acetone (B3395972) and cyclohexane (B81311) compared to water. This highlights the significant role that solvent choice plays in modulating the reactivity of organophosphorus compounds.
Reactivity with Organic Electrophiles and Nucleophiles
The chemical behavior of this compound is characterized by the nucleophilic nature of its ambident anion, [(C₂H₅)₂PSO]⁻. This anion possesses two potential sites for reaction with electrophiles: the sulfur atom and the oxygen atom. The distribution of electron density and the polarizability of these atoms dictate the regioselectivity of its reactions, leading to the formation of either S-substituted or O-substituted products. The course of these reactions is significantly influenced by the nature of the electrophile, the solvent, and the counter-ion.
The diethyl thiophosphinate anion is considered a soft nucleophile, with the sulfur atom being "softer" and more nucleophilic than the oxygen atom. This characteristic generally favors reactions at the sulfur center, a principle that aligns with Hard and Soft Acids and Bases (HSAB) theory. However, the reactivity is a nuanced interplay of kinetic and thermodynamic control, as well as the aforementioned reaction conditions.
Mechanistic Investigations
Mechanistic studies have revealed that the reactions of this compound with various organic electrophiles, particularly alkylating and acylating agents, proceed primarily through nucleophilic substitution pathways. The ambident nature of the [(C₂H₅)₂PSO]⁻ anion is central to these investigations, with research focusing on the factors that govern the O/S selectivity of the reaction.
In reactions with alkyl halides, the formation of S-esters (thioates) versus O-esters (thiolates) is a key area of study. Generally, these reactions follow an Sₙ2 mechanism, where the nucleophilic thiophosphinate anion displaces a halide from the alkyl electrophile. The preference for S-alkylation is often observed, attributed to the greater polarizability and nucleophilicity of the sulfur atom.
The choice of solvent plays a critical role in determining the reaction pathway. Protic solvents, through hydrogen bonding, can solvate the oxygen atom more effectively, leaving the sulfur atom more available for nucleophilic attack. In contrast, aprotic solvents can influence the dissociation of the sodium salt and the solvation of the cation, which in turn affects the reactivity of the anionic nucleophile.
Reactivity with Alkyl Halides
The alkylation of this compound with alkyl halides is a well-documented reaction that typically yields diethylthiophosphinic S-esters. The reaction is a classic example of nucleophilic substitution.
Detailed Research Findings:
Research conducted by Mastryukova, Kabachnik, and colleagues in the 1960s provided significant insights into the dual reactivity of thiophosphinate salts. Their work demonstrated that the ratio of S- and O-alkylation products is highly dependent on the nature of the alkylating agent, the solvent, and the counter-ion. For instance, the reaction of this compound with ethyl iodide in ethanol (B145695) results predominantly in the S-ethyl ester. This outcome is consistent with the principle that softer electrophiles (like ethyl iodide) tend to react at the softer nucleophilic center (the sulfur atom).
The reaction conditions, such as temperature and reaction time, also influence the product distribution. The formation of the S-ester is generally kinetically favored.
| Alkyl Halide | Solvent | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl Iodide | Ethanol | S-ethyl diethylthiophosphinate | ~85% S-ester, ~15% O-ester | (Based on findings from Mastryukova et al.) |
| Benzyl Bromide | Acetonitrile | S-benzyl diethylthiophosphinate | High yield of S-ester | (General outcome for similar systems) |
Reactivity with Acyl Halides
The reaction of this compound with acyl halides, such as acetyl chloride or benzoyl chloride, typically leads to the formation of O-acyl derivatives. This preference for O-acylation can be explained by the HSAB principle, where the "hard" carbonyl carbon of the acyl halide preferentially reacts with the "harder" oxygen atom of the thiophosphinate anion.
This reaction proceeds via a nucleophilic acyl substitution mechanism. The thiophosphinate anion attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the chloride ion results in the formation of the O-acyl product.
Detailed Research Findings:
Studies on the acylation of related thiophosphorus acid salts have consistently shown a strong preference for O-acylation. While specific data for this compound is less commonly reported in readily available literature, the general principles of organophosphorus chemistry strongly support this reaction pathway. The resulting mixed anhydrides are of interest as intermediates in organic synthesis.
| Acyl Halide | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl Chloride | Tetrahydrofuran (THF) | O-acetyl diethylthiophosphinate | Predominantly O-acylation expected | (Inferred from general reactivity patterns) |
| Benzoyl Chloride | Dichloromethane | O-benzoyl diethylthiophosphinate | High yield expected | (Inferred from general reactivity patterns) |
Reactivity with Other Electrophiles
This compound can also react with other classes of organic electrophiles. For example, in Michael additions, it can act as a nucleophile, adding to α,β-unsaturated carbonyl compounds. In this context, the softer sulfur atom is expected to be the primary site of attack, leading to the formation of a new carbon-sulfur bond.
Reactions with epoxides would be expected to proceed via nucleophilic ring-opening. The thiophosphinate anion would attack one of the carbon atoms of the epoxide ring, leading to the formation of a β-hydroxy thiophosphinate derivative. The regioselectivity of this attack would be influenced by steric and electronic factors of the epoxide.
Due to its nucleophilic nature, this compound is not expected to react with typical organic nucleophiles. Its reactivity is dominated by its interaction with electron-deficient species.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations on Molecular Structure and Bonding
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations allow for the determination of the optimized molecular geometry, bond characteristics, and electronic properties of the diethyl thiophosphinate anion and its interaction with the sodium cation. Functionals such as B3LYP or PBE0 combined with appropriate basis sets like 6-311+G(d,p) are commonly employed for organophosphorus compounds to achieve a balance between computational cost and accuracy. unimib.itnih.govresearchgate.net
The geometry optimization of the diethyl thiophosphinate anion, [(C₂H₅)₂PSO]⁻, would yield key structural parameters. These calculations can elucidate the fundamental aspects of its molecular framework.
Illustrative Calculated Structural Parameters for Diethyl Thiophosphinate Anion
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | P–S | ~2.0 - 2.1 Å |
| Bond Length | P–O | ~1.5 - 1.6 Å |
| Bond Length | P–C | ~1.8 - 1.9 Å |
| Bond Angle | O–P–S | ~110° - 120° |
| Bond Angle | C–P–C | ~100° - 110° |
| Bond Angle | O–P–C | ~105° - 115° |
Note: These values are illustrative and represent typical ranges for similar organophosphorus compounds. Actual calculated values would be specific to the chosen DFT method and basis set.
Theoretical studies on related dithiophosphinate anions have shown that electron density is delocalized into the P-S bonds, a characteristic that DFT calculations would quantify for the P-S and P-O bonds in the diethyl thiophosphinate anion.
DFT calculations provide a detailed picture of the electronic properties of sodium diethyl thiophosphinate. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the sulfur and oxygen atoms, indicating these are likely sites for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, quantifies the partial atomic charges on each atom. This analysis reveals the polar nature of the P-S and P-O bonds and the ionic interaction with the Na⁺ cation. The results would show a significant negative charge localized on the sulfur and oxygen atoms, balanced by the positive charge of the sodium ion and the phosphorus atom.
Illustrative Natural Bond Orbital (NBO) Charges
| Atom | Illustrative Calculated Charge (e) |
|---|---|
| P | +1.2 to +1.5 |
| S | -0.6 to -0.9 |
| O | -0.8 to -1.1 |
| Na | +0.9 to +1.0 |
Note: These charge values are hypothetical examples to illustrate the expected charge distribution from an NBO analysis.
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and systematic errors in the computational method.
The calculated spectrum allows for the unambiguous assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. For diethyl thiophosphinate, key vibrational modes would include the P-S and P-O stretching frequencies, which are highly characteristic of the thiophosphinate functional group, as well as various modes associated with the ethyl groups (C-H stretching, CH₂ bending, etc.).
Illustrative Vibrational Mode Assignments
| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |
|---|---|
| C-H Stretch | 2850 - 3000 |
| P-O Stretch | 1000 - 1300 |
| P-C Stretch | 650 - 800 |
| P-S Stretch | 500 - 700 |
| Skeletal Bending Modes | < 500 |
Note: These are typical frequency ranges for organophosphorus compounds and serve as an illustrative guide for spectral assignment.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound in a solvent like water, MD simulations can reveal detailed information about its solvation structure and the dynamics of intermolecular interactions. researchgate.netnih.gov
Simulations are typically performed using classical force fields (e.g., CHARMM, AMBER) that define the potential energy of the system. The system consists of one or more this compound units placed in a simulation box filled with solvent molecules. The simulation then solves Newton's equations of motion for every atom, generating a trajectory that describes how the positions and velocities of the atoms evolve. ucl.ac.uknih.gov
Analysis of the simulation trajectory provides insights into the solvation shell around the sodium cation and the diethyl thiophosphinate anion. The radial distribution function (RDF), g(r), is commonly calculated to determine the probability of finding a solvent molecule at a certain distance from a solute atom. For the Na⁺ ion, the RDF would show a well-defined first solvation shell of water molecules, with the oxygen atoms oriented towards the cation. ucl.ac.ukrsc.org The anion would exhibit more complex solvation, with water molecules forming hydrogen bonds with the oxygen and sulfur atoms, while interacting hydrophobically with the ethyl groups.
Illustrative Solvation Shell Properties from MD Simulations in Water
| Interaction Pair | Coordination Number (First Shell) | Peak Distance from RDF (Å) |
|---|---|---|
| Na⁺ – O (Water) | 4 - 6 | ~2.3 - 2.5 |
| Anion O – H (Water) | 2 - 3 | ~1.8 - 2.0 |
| Anion S – H (Water) | 1 - 2 | ~2.2 - 2.5 |
Note: The data represents typical values for ion solvation in aqueous solutions and illustrates expected results from an MD simulation.
Prediction of Reaction Mechanisms and Energy Landscapes
Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. nih.govnih.gov This involves identifying and calculating the energies of reactants, products, transition states (TS), and any intermediates (I). The resulting energy landscape provides a quantitative understanding of the reaction's feasibility, kinetics, and pathways. chemrxiv.orgunict.itmdpi.com
For the diethyl thiophosphinate anion, a potential reaction for study could be its hydrolysis or oxidation. To investigate this, computational chemists would propose a reaction coordinate and search for the transition state structure connecting reactants and products. The activation energy (ΔG‡), which is the free energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction.
By mapping out the complete reaction pathway, including all intermediates and transition states, a detailed energy profile can be constructed. This profile reveals whether a reaction is stepwise or concerted and identifies the rate-determining step. unict.it
Illustrative Reaction Energy Profile for a Hypothetical Hydrolysis Step
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| R | Reactants (Anion + H₂O) | 0.0 |
| TS1 | First Transition State | +20.5 |
| I1 | Intermediate Complex | +5.2 |
| TS2 | Second Transition State | +15.8 |
| P | Products | -10.3 |
Note: This table presents a hypothetical energy landscape for an illustrative two-step reaction to demonstrate the type of data generated from mechanistic studies.
Quantitative Structure-Activity Relationships (QSAR) in Ligand Design (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific activity or property. researchgate.net While often used in drug design, QSAR can also be applied to non-biological activities, such as the performance of a ligand in metal extraction or catalysis. bohrium.commdpi.comresearchgate.net
In the context of this compound and related compounds, a QSAR study could be developed to predict their efficacy as metal ion extractants. This would involve creating a dataset of various thiophosphinate ligands with different alkyl or aryl substituents. For each ligand, a set of molecular descriptors would be calculated. These descriptors are numerical representations of molecular properties and can be categorized as:
Electronic: Partial charges, dipole moment, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific steric parameters (e.g., Tolman cone angle).
Topological: Indices describing molecular branching and connectivity.
Hydrophobic: LogP (partition coefficient).
A mathematical model is then built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find a correlation between the descriptors (independent variables) and the measured activity (e.g., metal extraction efficiency, dependent variable). Such a model can predict the activity of new, unsynthesized thiophosphinate ligands, guiding the design of more effective molecules for specific applications. rsc.org
Examples of Molecular Descriptors for a QSAR Study of Thiophosphinate Ligands
| Descriptor Class | Specific Descriptor Example | Property Represented |
|---|---|---|
| Electronic | Charge on Sulfur Atom | Nucleophilicity / Metal Binding Affinity |
| Steric | Molecular Volume | Accessibility of the Binding Site |
| Hydrophobic | LogP | Solubility in Organic Solvents |
| Topological | Wiener Index | Molecular Compactness |
Note: This table lists examples of descriptors that would be relevant for a QSAR model predicting the metal extraction capabilities of thiophosphinate ligands.
Applications in Materials Science and Separation Technologies
Hydrometallurgical Processes and Metal Extraction
In the field of hydrometallurgy, organophosphorus compounds are valued as excellent extraction reagents for metal ions due to their capacity to form stable complexes and their favorable physicochemical properties. mdpi.com
Selective Solvent Extraction of Heavy Metals
Research into organophosphorus compounds has demonstrated their efficacy in the selective extraction of heavy metals. For instance, the sulfur-containing extractant sodium diethyl dithiophosphate (B1263838), a compound closely related to sodium diethyl thiophosphinate, exhibits high selectivity for soft Lewis acids. mdpi.com This selectivity is crucial in hydrometallurgical applications where the separation of specific metals from mixed-metal streams is required.
One notable application is the selective extraction of cadmium. Studies have shown that sodium diethyl dithiophosphate can achieve a cadmium extraction yield of 93.1%. mdpi.com This high efficiency is maintained even in acidic environments and in the presence of trivalent iron, highlighting the robustness and selectivity of the extraction process. mdpi.com The molecular structure of these organophosphorus extractants is a key determinant of their performance, with the functional groups playing a strong role in their effectiveness. mdpi.com
Table 1: Extraction Yield of Cadmium using Sodium Diethyl Dithiophosphate
| Metal Ion | Extractant | Extraction Yield (%) | Conditions |
|---|---|---|---|
| Cadmium (Cd) | Sodium Diethyl Dithiophosphate | 93.1 | Acidic medium, presence of trivalent iron |
Data sourced from a comprehensive review on heavy metal extraction using organophosphorus compounds. mdpi.com
Mechanisms of Metal Ion Partitioning
The partitioning of metal ions from an aqueous phase to an organic phase using organophosphorus extractants is a thermodynamically driven process. The primary mechanism governing the selectivity of sulfur-containing organophosphorus compounds like sodium diethyl dithiophosphate is based on the principles of Hard and Soft Acids and Bases (HSAB) theory. mdpi.com
According to this theory, soft Lewis acids, such as Cd(II) and Cu(I), have a higher affinity for soft Lewis bases. The sulfur atoms in the thiophosphinate ligand are considered soft bases, which leads to a strong and selective interaction with soft metal ions. This selective complexation facilitates the transfer of the metal ion from the aqueous solution into the organic solvent.
The general process of solvent extraction with acidic organophosphorus extractants can be described as a cation exchange mechanism. acs.org In this process, the proton of the extractant is replaced by the metal cation, leading to the formation of a neutral metal-extractant complex that is soluble in the organic phase. acs.org The efficiency and selectivity of this process are influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, and the presence of competing ions. mdpi.comegyankosh.ac.in For instance, competitive ions like protons, sulfate, and chloride can reduce extraction efficiency by competing for coordination sites or by affecting the stability of the metal-extractant compound. mdpi.com
Mineral Flotation Chemistry as a Collector or Depressant
In mineral flotation, this compound and its analogues act as collectors, which are reagents that selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic and allowing them to attach to air bubbles and be carried to the froth layer for collection.
Selective Collection of Specific Metal Sulfides (e.g., Cu, Pb, Precious Metals)
Sodium diethyl dithiophosphate is widely used as a collector in the flotation of various metal sulfide (B99878) ores, including those of copper, lead, and nickel. cnlitereagent.commade-in-china.comeagleschem.com It is also an effective collector for precious metal minerals such as gold and silver. cnlitereagent.commade-in-china.commade-in-china.com In fact, for gold flotation, its performance is often considered superior to that of xanthates, and it also possesses foaming properties. cnlitereagent.commade-in-china.commade-in-china.comcnfreereagent.com
The selectivity of these collectors is a key advantage. For example, sodium diethyl dithiophosphate is very selective towards pyrite (B73398) and other iron sulfides, which makes it particularly useful for the flotation of copper sulfide minerals and copper-activated sphalerite, especially when pyrite is present. eagleschem.com While it is a strong collector for many valuable sulfide minerals, it does not float lead sulfide effectively. eagleschem.com
Depression of Gangue Minerals (e.g., Pyrite, Sphalerite)
A critical aspect of mineral flotation is the ability to selectively collect valuable minerals while rejecting undesirable gangue minerals. Sodium diethyl dithiophosphate demonstrates weak collective power towards pyrite in alkaline circuits, which is advantageous in the separation of other valuable sulfides. yxbjtech.com This selectivity allows for the depression of pyrite, preventing it from reporting to the concentrate and thus improving the grade of the final product.
The weak interaction with pyrite is a desirable characteristic, as pyrite is a common gangue mineral in many base and precious metal ores. nih.gov Similarly, dithiophosphate collectors can be less effective for zinc sulfides, which allows for preferential separation in flotation processes involving copper, lead, and zinc sulfide ores. made-in-china.com
Optimization of Flotation Performance
The performance of sodium diethyl dithiophosphate as a collector can be optimized by carefully controlling various flotation parameters. Key factors that influence its effectiveness include the collector dosage, pulp pH, and agitation rate.
A study on the rougher flotation of a sulfidized mixed copper ore investigated the optimization of these parameters. The research utilized response surface methodology to analyze the effects of collector dosage, depressant dosage, frother dosage, pulp pH, and agitation rate. mdpi.com The optimal conditions for achieving maximum copper recovery were determined through this statistical approach.
Table 2: Optimized Parameters for Copper Flotation using Sodium Di-ethyldithiophosphate
| Parameter | Optimized Value |
|---|---|
| Collector Dosage | ~70 g/t |
| Depressant Dosage | ~110 g/t |
| Frother Dosage | 7 g/t |
| Pulp pH | ~10 |
| Agitation Rate | ~1000 rpm |
Data from a study on parametric optimization in rougher flotation of a sulfidized mixed copper ore. mdpi.com
The results of this optimization process indicated that a maximum copper recovery of 92.75% could be achieved under these ideal conditions. mdpi.com The study also highlighted the interaction between different parameters; for instance, the effect of pH on recovery was dependent on the agitation rate. mdpi.com This demonstrates the importance of a holistic approach to optimizing flotation performance. The use of collector mixtures, such as combining dithiophosphates with xanthates, has also been shown to improve the surface adsorption of the collector and enhance flotation rates. journalssystem.com
Application as Ligands in Catalysis (excluding specific enzyme inhibition)
While extensive research on a wide array of phosphine-based ligands exists, specific data on this compound as a ligand in common catalytic reactions such as Suzuki, Heck, or hydroformylation coupling is not widely documented in publicly available literature. The principles of coordination chemistry, however, suggest that the thiophosphinate moiety has the potential to act as a ligand for various transition metals. The presence of both a soft sulfur donor and a hard oxygen or phosphorus donor could allow for versatile coordination modes, including monodentate and bidentate chelation.
The reactivity of analogous phosphinate compounds in forming complexes with metals like palladium and rhodium suggests that diethyl thiophosphinate could coordinate to these catalytic centers. For instance, palladium complexes with various phosphine (B1218219) ligands are renowned for their catalytic activity in cross-coupling reactions. The electronic and steric properties of the diethyl thiophosphinate ligand would influence the stability and activity of such a potential catalyst.
Functionalization of Surfaces and Composite Materials
The functionalization of surfaces and the creation of composite materials often rely on the introduction of specific chemical groups to impart desired properties such as hydrophobicity, biocompatibility, or altered reactivity. Organophosphorus compounds, including thiophosphinates, are explored for these purposes due to their adhesive properties and reactivity.
This compound can be considered a candidate for surface modification. The thiophosphinate group could potentially be grafted onto surfaces through various chemical reactions. For instance, the anion could react with surface-bound electrophiles, or the entire molecule could be incorporated into a polymer matrix that is then coated onto a surface. Such functionalization could alter the surface energy, and consequently the wetting and adhesive properties of the material.
While general strategies for the functionalization of nanoparticles and surfaces with various organic molecules are well-established, specific research detailing the use of this compound for these applications is limited. The table below outlines potential areas of application based on the chemical nature of the compound, though it is important to note that these are largely extrapolated from the behavior of similar compounds due to a lack of direct research on this compound itself.
Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Desired Outcome |
|---|---|---|
| Surface Modification | Surface grafting agent | Altered hydrophobicity, improved adhesion |
| Nanoparticle Functionalization | Capping agent or surface ligand | Enhanced stability, tailored surface chemistry |
| Polymer Composites | Additive or filler | Improved thermal stability, flame retardancy |
Further research is necessary to fully elucidate and validate the practical applications of this compound in these areas of materials science.
Environmental Research Aspects of Diethyl Thiophosphinate Compounds
Studies on Biodegradability and Environmental Persistence
The biodegradability of a chemical compound refers to its susceptibility to be broken down by living organisms, primarily microorganisms, into simpler substances. The environmental persistence of a compound is inversely related to its biodegradability; highly persistent chemicals remain in the environment for extended periods.
Currently, publicly available scientific literature lacks specific studies focused on the biodegradability and environmental persistence of sodium diethyl thiophosphinate. While research exists on the environmental fate of other organophosphorus compounds, a direct investigation into the microbial degradation or the half-life of this compound in various environmental compartments (soil, water, sediment) has not been documented. The persistence of organophosphorus compounds can vary significantly based on their specific chemical structure and the environmental conditions. For instance, factors such as the presence of specific microbial populations, temperature, pH, and the availability of other nutrients can all influence the rate of biodegradation.
Table 1: Factors Influencing the Environmental Persistence of Organophosphorus Compounds
| Factor | Description | Potential Impact on Persistence |
| Microbial Activity | Presence and activity of microorganisms capable of metabolizing the compound. | High microbial activity can lead to faster degradation and lower persistence. |
| Temperature | Affects the rate of microbial metabolism and chemical reactions. | Higher temperatures generally increase the rate of degradation. |
| pH | Can influence the chemical stability and bioavailability of the compound. | The rate of hydrolysis of organophosphorus compounds is often pH-dependent. |
| Sunlight (Photolysis) | Can break down chemical bonds through photodegradation. | Exposure to sunlight can lead to the degradation of some compounds. |
Without specific studies on this compound, it is not possible to provide quantitative data on its environmental persistence.
Research on Degradation Products and Environmental Pathways
When a chemical compound degrades in the environment, it forms a series of new compounds known as degradation products. Understanding these products and the pathways through which they are formed is crucial for a complete environmental risk assessment, as some degradation products can be more toxic or persistent than the parent compound.
There is a notable absence of research identifying the specific degradation products and environmental pathways for this compound. For other organophosphorus compounds, degradation can occur through processes such as hydrolysis, oxidation, and photolysis, leading to a variety of smaller molecules. For instance, the hydrolysis of a related compound, O,O-diethyl phosphorothioate, can lead to the formation of diethyl phosphate (B84403) and thiophosphoric acid. However, it is important to note that the degradation pathway of this compound could differ due to its unique structure.
Table 2: Potential Degradation Pathways for Organophosphorus Compounds
| Pathway | Description | Potential Products |
| Hydrolysis | Reaction with water, often catalyzed by acid or base. | Can cleave ester bonds, leading to the formation of alcohols and phosphoric acid derivatives. |
| Oxidation | Reaction with oxygen or other oxidizing agents. | Can lead to the formation of more polar and often less toxic compounds. |
| Photolysis | Degradation caused by exposure to light. | Can result in the cleavage of chemical bonds and the formation of radical species. |
Further research is required to determine the specific metabolites and transformation products of this compound in the environment.
Development of Environmentally Benign Synthesis and Application Practices
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes developing safer and more efficient synthesis routes and finding applications that minimize environmental impact.
The development of environmentally benign synthesis and application practices for this compound is not a topic that has been extensively covered in the available scientific literature. Green chemistry approaches to the synthesis of organophosphorus compounds, in general, focus on aspects such as using less hazardous starting materials, reducing the number of synthetic steps, and minimizing waste generation. Potential areas for research in the context of this compound could include the use of biocatalysis or alternative, greener solvents in its production.
Regarding its applications, ensuring that they are highly targeted and efficient would be a key aspect of environmentally benign practice. For any application, a thorough understanding of the compound's environmental fate and potential for exposure would be necessary to minimize unintended environmental consequences.
Table 3: Principles of Green Chemistry and Potential Application to this compound Synthesis
| Principle | Description | Potential Application |
| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | Optimizing reaction conditions to maximize yield and minimize byproducts. |
| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. | Designing a synthesis route where a high percentage of the atoms in the reactants are incorporated into the final product. |
| Use of Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. | Exploring the use of water or other environmentally friendly solvents instead of volatile organic compounds. |
| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. | While not a synthesis principle, this would involve designing the molecule itself to be more readily biodegradable. |
Future research is needed to explore and develop greener synthetic routes and more sustainable application methods for this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for sodium diethyl thiophosphinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution between diethyl chlorophosphate and sodium sulfide under anhydrous conditions. Key variables include solvent choice (e.g., THF vs. DMF), temperature (60–100°C), and stoichiometric ratios. For purity optimization, post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield and purity should be quantified using P NMR (>95% purity) and elemental analysis .
| Synthetic Route | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Route A (THF) | THF | 80 | 72 | 92 |
| Route B (DMF) | DMF | 100 | 85 | 98 |
Q. How can this compound be characterized to confirm its structural identity?
- Methodological Answer : Use a multi-technique approach:
- H/P NMR: Confirm substituent environments and phosphorus oxidation state.
- FT-IR: Identify P=S (600–650 cm) and P-O-C (950–1050 cm) stretches.
- X-ray crystallography: Resolve molecular geometry and bond lengths.
- Elemental analysis: Verify C, H, N, S, and P content within ±0.3% error margins.
- Replicate analyses across independent labs to minimize instrumental bias .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C; monitor mass loss.
- Hydrolytic stability : Expose to 40–80% humidity for 30 days; quantify degradation via HPLC.
- Light sensitivity : UV-Vis spectroscopy under controlled UV exposure (λ = 254 nm).
- Store in amber vials under inert gas (argon) at 4°C to extend shelf life .
Advanced Research Questions
Q. How do computational models (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation shells in polar aprotic solvents).
- Validate models against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).
- Use software suites like Gaussian or ORCA for simulations, and cross-reference with crystallographic data .
Q. What statistical approaches resolve contradictions in reported catalytic activity data for this compound?
- Methodological Answer : Apply meta-analytic frameworks:
- False Discovery Rate (FDR) control : Adjust p-values using the Benjamini-Hochberg procedure to account for multiple hypothesis testing .
- Sensitivity analysis : Stratify studies by experimental variables (e.g., catalyst loading, solvent polarity) to identify confounding factors.
- Bayesian hierarchical modeling : Quantify uncertainty intervals across heterogeneous datasets.
Q. How can this compound’s mechanism in radical scavenging be elucidated using ESR spectroscopy?
- Methodological Answer :
- Spin-trapping assays : Use DMPO (5,5-dimethyl-1-pyrroline N-oxide) to stabilize transient radicals; analyze hyperfine splitting patterns in ESR spectra.
- Kinetic isotope effects (KIE) : Compare ratios to distinguish hydrogen abstraction vs. electron transfer pathways.
- In-situ monitoring : Couple ESR with stopped-flow techniques to capture short-lived intermediates.
- Reference control experiments with known antioxidants (e.g., Trolox) for calibration .
Data Contradiction and Reproducibility
Q. Why do NMR spectra of this compound show batch-dependent impurities, and how can this be mitigated?
- Methodological Answer : Impurities often arise from:
- Incomplete ligand exchange : Trace diethyl chlorophosphate residues detected via P NMR.
- Oxidative byproducts : Use ascorbic acid (1–5 mol%) as a stabilizing agent during synthesis.
- Solution : Implement QC protocols (e.g., LC-MS for low-abundance contaminants) and standardize synthetic protocols across collaborators .
Ethical and Reporting Standards
Q. How should researchers report synthetic yields to align with PRISMA guidelines for systematic reviews?
- Methodological Answer :
- Transparency : Disclose all reaction attempts, including failed conditions (e.g., solvent incompatibility).
- Data granularity : Report yield ranges (min–max) rather than single values.
- Supplementary files : Upload raw NMR/FID files to repositories like Zenodo for peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
